Dihydrogenistein

Description

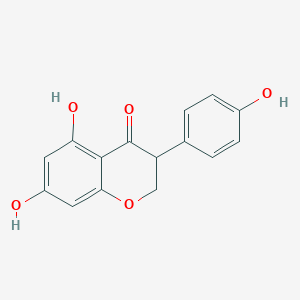

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGVUYNHDKMLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904153 | |

| Record name | Dihydrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrogenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21554-71-2 | |

| Record name | Dihydrogenistein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21554-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrogenistein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021554712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrogenistein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGENISTEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1514R22R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrogenistein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005897 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of Dihydrogenistein from Genistein

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Genistein (B1671435), a prominent isoflavone (B191592) found in soy and other legumes, undergoes significant metabolism by the gut microbiota, leading to the formation of various bioactive compounds. One such crucial biotransformation is the reduction of genistein to dihydrogenistein. This conversion is primarily mediated by specific anaerobic bacteria residing in the gastrointestinal tract. The key enzyme responsible for this hydrogenation reaction has been identified as a daidzein (B1669772) reductase, which exhibits substrate promiscuity and efficiently reduces genistein. This technical guide provides a comprehensive overview of the biosynthesis of dihydrogenistein from genistein, detailing the enzymatic processes, experimental protocols for analysis and production, and a summary of the current understanding of the biological implications.

Biosynthetic Pathway of Dihydrogenistein from Genistein

The conversion of genistein to dihydrogenistein is a single-step reduction reaction. This process is analogous to the conversion of daidzein to dihydrodaidzein. The primary enzyme implicated in this biotransformation is daidzein reductase (DZNR), which has been characterized in several gut bacteria, including Slackia isoflavoniconvertens and Clostridium sp. ZJ6.[1][2][3][4][5][6][7] Notably, the recombinant daidzein reductase from Slackia isoflavoniconvertens has been shown to convert genistein to dihydrogenistein at a higher rate than it converts daidzein to its corresponding dihydro- form.[4][6][7]

This enzymatic reduction is dependent on the presence of a reducing equivalent, typically NADPH or NADH, and occurs under strictly anaerobic conditions, reflecting the environment of the gut where these bacteria thrive.[2]

Further metabolism of dihydrogenistein can occur, leading to the formation of 5-hydroxy-equol, a compound with potential biological activities.[3][8][9][10]

Below is a diagram illustrating the biosynthetic pathway from genistein to dihydrogenistein and its subsequent conversion.

Quantitative Data

The following tables summarize the quantitative data related to the biosynthesis of dihydrogenistein from genistein as reported in the literature. It is important to note that specific kinetic parameters (Km and Vmax) for purified daidzein reductase with genistein as the substrate are not extensively reported. However, qualitative observations indicate a high conversion efficiency.

Table 1: Bacterial Strains and their Conversion Activity

| Bacterial Strain | Substrate | Product(s) | Key Findings | Reference |

| Slackia isoflavoniconvertens | Genistein | Dihydrogenistein, 5-hydroxy-equol | Efficiently converts genistein to dihydrogenistein. | [3][4][6][7][11][12] |

| Clostridium sp. ZJ6 | Genistein | Dihydrogenistein | The daidzein reductase from this strain also converts genistein. | [1][2] |

| Mouse Intestinal Bacterium Mt1B8 | Genistein | Dihydrogenistein, 5-hydroxy-equol | Complete transformation of ~100 µM genistein within 14 hours. | [5] |

Table 2: Analytical Methods for Quantification

| Analytical Method | Column | Mobile Phase | Detection | Reference |

| HPLC | C18 reverse-phase | Acetonitrile (B52724)/water with 0.1% acetic acid | UV (e.g., 263 nm or 280 nm) | [2][13] |

| UPLC-MS/MS | C18 reverse-phase | Acetonitrile/water with 0.1% formic acid | Mass Spectrometry (MRM mode) | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of dihydrogenistein.

Anaerobic Cultivation of Isoflavone-Converting Bacteria

Objective: To cultivate anaerobic bacteria, such as Slackia isoflavoniconvertens or Clostridium sp. ZJ6, for the bioconversion of genistein.

Materials:

-

Anaerobic chamber or jars with gas-generating kits (e.g., AnaeroGen™)

-

Selected bacterial strain (e.g., Slackia isoflavoniconvertens DSM 22006)

-

Appropriate growth medium (e.g., Brain Heart Infusion (BHI) broth or Reinforced Clostridial Medium (RCM))[3][15]

-

Sterile culture tubes or flasks

-

Genistein stock solution (sterile-filtered)

-

Incubator

Protocol:

-

Prepare the growth medium according to the manufacturer's instructions and autoclave.

-

Transfer the sterile medium to the anaerobic chamber to pre-reduce it for at least 24 hours before inoculation. This removes dissolved oxygen.

-

Inoculate the pre-reduced medium with the bacterial strain from a fresh culture.

-

Add genistein from the stock solution to the desired final concentration (e.g., 100 µM).

-

Incubate the cultures under anaerobic conditions at 37°C.

-

Monitor bacterial growth by measuring optical density at 600 nm (OD600).

-

Collect samples at different time points for HPLC or LC-MS/MS analysis to quantify genistein and dihydrogenistein.

Heterologous Expression and Purification of Daidzein Reductase

Objective: To produce and purify recombinant daidzein reductase for in vitro enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the daidzein reductase gene with an affinity tag (e.g., His-tag)

-

LB broth and appropriate antibiotic

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme (B549824) and DNase I

-

Sonicator

-

Centrifuge

-

Ni-NTA affinity chromatography column and buffers (Wash buffer: lysis buffer with 20 mM imidazole; Elution buffer: lysis buffer with 250 mM imidazole)

-

SDS-PAGE equipment and reagents

Protocol:

-

Transform the expression plasmid into E. coli BL21(DE3) cells.

-

Grow a starter culture overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice.

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged daidzein reductase with elution buffer.

-

Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

-

Dialyze the purified protein into a suitable storage buffer.

In Vitro Enzymatic Assay for Genistein Reduction

Objective: To determine the activity of purified daidzein reductase in converting genistein to dihydrogenistein.

Materials:

-

Purified daidzein reductase

-

Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

-

Genistein stock solution in a suitable solvent (e.g., DMSO)

-

NADPH or NADH stock solution

-

Anaerobic chamber or glove box

-

HPLC or LC-MS/MS for analysis

Protocol:

-

Prepare the reaction mixture in an anaerobic environment. The mixture should contain the reaction buffer, NADPH or NADH (e.g., 1 mM), and purified enzyme.

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding genistein to the desired final concentration (e.g., 80 µM).[2]

-

Incubate the reaction for a specific time period (e.g., 1-4 hours).

-

Stop the reaction by adding an equal volume of a quenching solvent like ethyl acetate.

-

Extract the isoflavones by vortexing and then centrifuging to separate the phases.

-

Evaporate the organic solvent and reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.

-

Quantify the amounts of genistein and dihydrogenistein to determine the conversion rate.

HPLC Analysis of Genistein and Dihydrogenistein

Objective: To separate and quantify genistein and dihydrogenistein in bacterial culture or enzyme assay samples.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase A: Water with 0.1% acetic or formic acid

-

Mobile phase B: Acetonitrile

-

Genistein and dihydrogenistein standards

-

Sample vials

Protocol:

-

Prepare a standard curve using known concentrations of genistein and dihydrogenistein.

-

Prepare the samples by extracting the isoflavones from the bacterial culture supernatant or enzyme assay mixture with ethyl acetate, evaporating the solvent, and redissolving the residue in the mobile phase.

-

Filter the samples and standards through a 0.22 µm syringe filter before injection.

-

Set up the HPLC method with a suitable gradient elution program. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

-

Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 263 nm or 280 nm).

-

Inject the standards and samples.

-

Identify and quantify the peaks for genistein and dihydrogenistein by comparing their retention times and peak areas to the standard curve.

Signaling Pathways and Logical Relationships

While the signaling pathways directly regulated by dihydrogenistein are not yet well-elucidated, the precursor molecule, genistein, is known to modulate a multitude of cellular signaling pathways. Dihydrogenistein, as a metabolite, may have its own unique biological activities or contribute to the overall effects observed after genistein consumption. The conversion of genistein to dihydrogenistein by the gut microbiota is a critical step that influences the profile of bioactive isoflavones available for absorption and subsequent interaction with host signaling pathways.

The following diagram illustrates the logical workflow from bacterial conversion to potential host cell interaction.

Conclusion

The biosynthesis of dihydrogenistein from genistein is a key metabolic step carried out by the gut microbiota, with daidzein reductase playing a central role. This technical guide provides a framework for researchers to study this bioconversion, from cultivating the responsible bacteria to analyzing the enzymatic reaction and its products. Further research is warranted to fully characterize the kinetics of genistein reduction by various bacterial reductases and to elucidate the specific signaling pathways and biological activities of dihydrogenistein. Such knowledge will be invaluable for understanding the health effects of soy isoflavones and for the potential development of novel therapeutics.

References

- 1. Frontiers | Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 [frontiersin.org]

- 2. Characterization and Identification of a New Daidzein Reductase Involved in (S)-Equol Biosynthesis in Clostridium sp. ZJ6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of a Human Intestinal Bacterium Capable of Daidzein and Genistein Conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and expression of genes involved in the conversion of daidzein and genistein by the equol-forming bacterium Slackia isoflavoniconvertens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and Expression of Genes Involved in the Conversion of Daidzein and Genistein by the Equol-Forming Bacterium Slackia isoflavoniconvertens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo and In Vitro Mechanisms of Equol Synthesis and Key Influencing Factors: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. EzBioCloud | Slackia isoflavoniconvertens [ezbiocloudpro.app]

- 12. Slackia isoflavoniconvertens HE8 | Type strain | DSM 22006, CCUG 57679, KCTC 15165, JCM 16137 | BacDiveID:3066 [bacdive.dsmz.de]

- 13. Design and Optimization of a Novel Method for Extraction of Genistein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

The Microbial Transformation of Genistein to Dihydrogenistein: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Genistein (B1671435), a prominent isoflavone (B191592) found in soy and other legumes, is subject to extensive metabolism by the human gut microbiota, leading to the formation of various metabolites with altered biological activities. A key transformation is the reduction of genistein to dihydrogenistein. This conversion, mediated by specific anaerobic bacteria, is a critical step in the overall metabolic pathway of genistein and significantly influences its estrogenic and other physiological effects. This technical guide provides a comprehensive overview of the microbial metabolism of genistein to dihydrogenistein, including the microorganisms and enzymes involved, quantitative data on conversion rates, detailed experimental protocols for studying this process, and a review of the signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, nutrition, and pharmacology.

Introduction

The isoflavone genistein has garnered significant scientific interest due to its potential health benefits, including roles in the prevention of hormone-dependent cancers, cardiovascular disease, and osteoporosis.[1] These effects are largely attributed to its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and exert estrogenic or anti-estrogenic effects.[1] However, the bioavailability and biological activity of ingested genistein are profoundly influenced by its metabolism within the human gut.

The intestinal microbiota harbors a diverse community of microorganisms capable of a wide array of biochemical transformations. One of the primary metabolic pathways for genistein is its reduction to dihydrogenistein. This initial step is crucial as dihydrogenistein can be further metabolized to other compounds, such as 5-hydroxy-equol, or absorbed and exert its own biological effects.[2] Understanding the intricacies of this microbial conversion is paramount for elucidating the mechanisms behind the health effects of soy consumption and for the development of novel therapeutics targeting the gut microbiome.

The Microbial Players and a Key Enzyme

The conversion of genistein to dihydrogenistein is carried out by a select group of strictly anaerobic bacteria residing in the human colon. Research has identified several key players in this biotransformation:

-

Slackia isoflavoniconvertens : This human intestinal bacterium is capable of converting genistein to dihydrogenistein and subsequently to 5-hydroxy-equol.[2]

-

Eubacterium ramulus : While this bacterium is known to degrade genistein, it does so via a C-ring cleavage pathway and does not appear to produce dihydrogenistein as an intermediate.[3]

-

Lactococcus garvieae : Certain strains of this lactic acid bacterium have been shown to metabolize isoflavones, including the conversion of daidzein (B1669772) to dihydrodaidzein, a reaction analogous to the genistein to dihydrogenistein conversion.[4]

-

Other members of the Coriobacteriaceae and Eggerthellaceae families : These families of gut bacteria are well-known for their role in isoflavone metabolism.[5]

The enzymatic basis for the reduction of the C2-C3 double bond in genistein to form dihydrogenistein is attributed to an enzyme tentatively named genistein reductase . While this enzyme has not been fully characterized, its activity is analogous to daidzein reductase, which catalyzes the similar conversion of daidzein to dihydrodaidzein. The activity of these reductases is crucial for the subsequent metabolic fate of isoflavones.

Quantitative Insights into the Conversion

The efficiency of genistein to dihydrogenistein conversion can vary significantly between individuals, largely due to differences in the composition of their gut microbiota. Several studies have provided quantitative data on this metabolic process.

Table 1: Conversion Rates of Genistein to Dihydrogenistein by Isolated Bacterial Strains

| Bacterial Strain | Initial Genistein Concentration (µM) | Time for Complete Conversion (h) | Initial Conversion Rate (µmol/h/mg protein) | Reference |

| Slackia isoflavoniconvertens HE8 | ~83 | ~6 (after a 20h lag phase) | Not Reported | [Matthies et al., 2009] |

| Strain Mt1B8 (from mouse intestine) | ~100 | 14 | Not Reported | [Matthies et al., 2008] |

Table 2: Estrogen Receptor Binding Affinity of Genistein and Related Compounds

| Compound | Estrogen Receptor α (ERα) RBA (%) | Estrogen Receptor β (ERβ) RBA (%) | Reference |

| 17β-Estradiol | 100 | 100 | [Kuiper et al., 1998] |

| Genistein | 4 | 87 | [Kuiper et al., 1998] |

RBA: Relative Binding Affinity, with 17β-estradiol set to 100%.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of microbial genistein metabolism.

Anaerobic Cultivation of Genistein-Metabolizing Bacteria (e.g., Slackia isoflavoniconvertens)

This protocol is adapted from methodologies used for the cultivation of strictly anaerobic gut bacteria.[6][7]

Materials:

-

Anaerobic chamber (e.g., with an atmosphere of N₂:H₂:CO₂ at 80:10:10)

-

Pre-reduced, anaerobically sterilized (PRAS) Brain Heart Infusion (BHI) broth or other suitable growth medium

-

Sterile, anaerobic culture tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

-

Genistein stock solution (dissolved in a suitable solvent like DMSO, filter-sterilized)

-

Bacterial culture of a known genistein-metabolizing strain

Procedure:

-

Prepare the BHI medium according to the manufacturer's instructions and dispense it into culture tubes or serum bottles inside the anaerobic chamber.

-

Seal the tubes/bottles and autoclave.

-

Transfer the sterile, cooled media back into the anaerobic chamber.

-

Aseptically add the genistein stock solution to the media to the desired final concentration (e.g., 100 µM).

-

Inoculate the media with the bacterial strain.

-

Incubate the cultures at 37°C under anaerobic conditions.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

-

Collect samples at different time points for metabolite analysis.

In Vitro Genistein to Dihydrogenistein Conversion Assay

This assay can be performed with whole bacterial cells or cell-free extracts.

Materials:

-

Anaerobically grown bacterial culture or cell-free extract

-

Anaerobic reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0)

-

Genistein stock solution

-

NADH or NADPH solution (for cell-free extract assays)

-

Quenching solution (e.g., ice-cold methanol (B129727) or acetonitrile)

-

Microcentrifuge

Procedure (Whole-Cell Assay):

-

Harvest the anaerobically grown bacteria by centrifugation under anaerobic conditions.

-

Wash the cell pellet with anaerobic reaction buffer.

-

Resuspend the cells in the reaction buffer to a specific OD₆₀₀.

-

Initiate the reaction by adding genistein to the cell suspension.

-

Incubate at 37°C under anaerobic conditions.

-

At various time points, take aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet the cells and collect the supernatant for HPLC analysis.

Extraction of Genistein and Dihydrogenistein from Culture Broth

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

To the collected culture supernatant, add an equal volume of ethyl acetate.

-

Vortex vigorously for 1-2 minutes to extract the isoflavones into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic layer.

-

Repeat the extraction of the aqueous layer with another volume of ethyl acetate to maximize recovery.

-

Pool the organic extracts and evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.

-

Reconstitute the dried extract in a known volume of the HPLC mobile phase for analysis.

HPLC Analysis of Genistein and Dihydrogenistein

This protocol is a general guideline; specific parameters may need to be optimized.[8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

Procedure:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the reconstituted sample extract.

-

Run the gradient program to separate genistein and dihydrogenistein.

-

Detect the compounds by monitoring the absorbance at a wavelength where both compounds have significant absorbance (e.g., 260 nm).

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of authentic standards.

Signaling Pathways

Genistein and its metabolites, including dihydrogenistein, exert their biological effects by modulating various intracellular signaling pathways.

Estrogen Receptor Signaling

The primary mechanism of action for genistein and dihydrogenistein is their interaction with estrogen receptors (ERα and ERβ). Genistein exhibits a significantly higher binding affinity for ERβ than for ERα.[9] This selective binding can lead to differential gene expression and cellular responses compared to the endogenous estrogen, 17β-estradiol. Dihydrogenistein, as a structurally similar phytoestrogen, is also expected to interact with ERs, though its specific binding affinities are less well-characterized.

Other Signaling Pathways

Beyond estrogenic activity, genistein has been shown to modulate a variety of other signaling pathways, including:

-

Tyrosine Kinase Inhibition : Genistein is a known inhibitor of protein tyrosine kinases, which are critical components of many signal transduction pathways involved in cell growth and proliferation.[10]

-

MAPK and PI3K/Akt Pathways : These pathways are central to cell survival, proliferation, and differentiation, and their modulation by genistein contributes to its anti-cancer effects.

-

NF-κB Signaling : Genistein can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[11]

The specific signaling effects of dihydrogenistein are an active area of research. Given its structural similarity to genistein, it is plausible that it modulates similar pathways, although potentially with different potencies.

Visualizations

Microbial Metabolism of Genistein

Caption: Microbial conversion of genistein to its metabolites.

Experimental Workflow for In Vitro Conversion Assay

Caption: Workflow for studying genistein conversion in vitro.

Genistein and Estrogen Receptor Signaling

Caption: Genistein's interaction with estrogen receptors.

Conclusion

The microbial metabolism of genistein to dihydrogenistein is a pivotal event in the biotransformation of soy isoflavones within the human gut. This conversion, carried out by specific anaerobic bacteria, significantly impacts the bioactivity and health effects of genistein. A thorough understanding of the microorganisms, enzymes, and kinetics involved in this process is essential for researchers in nutrition and microbiology. For drug development professionals, the gut microbiota's capacity to modify bioactive compounds like genistein presents both challenges and opportunities for the development of novel therapeutics and personalized nutrition strategies. The experimental protocols and data presented in this guide provide a solid foundation for further research into this fascinating and important area of human health.

References

- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daidzein and genistein are converted to equol and 5-hydroxy-equol by human intestinal Slackia isoflavoniconvertens in gnotobiotic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anaerobic C-ring cleavage of genistein and daidzein by Eubacterium ramulus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavone Metabolism by Lactic Acid Bacteria and Its Application in the Development of Fermented Soy Food with Beneficial Effects on Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia [mdpi.com]

- 6. Characterization of Slackia exigua Isolated from Human Wound Infections, Including Abscesses of Intestinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Slackia exigua, an emerging anaerobic pathogen – isolation from a case of polymicrobial peritonitis and review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of soy isoflavones, genistein and daidzein, and conjugates in rat blood using LC/ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the selectivity of genistein for human estrogen receptor-beta using X-ray crystallography and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioavailability and Pharmacokinetics of Genistein: Mechanistic Studies on its ADME - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrogenistein: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogenistein is a notable isoflavanone (B1217009), recognized primarily as a significant metabolite of the soy isoflavone (B191592) genistein (B1671435), produced through the metabolic action of intestinal microflora.[1][2] As a member of the isoflavonoid (B1168493) class of compounds, dihydrogenistein has garnered interest within the scientific community for its potential biological activities, including antioxidant and estrogenic or anti-estrogenic effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of dihydrogenistein, with a focus on its potential mechanisms of action and relevant experimental methodologies.

Chemical Structure and Identification

Dihydrogenistein, systematically named 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one, is characterized by a core isoflavanone structure.[1] This structure consists of a chromanone ring system substituted with hydroxyl groups at positions 5 and 7, and a 4-hydroxyphenyl group at position 3.

Table 1: Chemical Identifiers for Dihydrogenistein

| Identifier | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 21554-71-2 | [1] |

| Molecular Formula | C₁₅H₁₂O₅ | [1] |

| SMILES | C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=C(C=C3)O | [1] |

| InChI | InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-6,11,16-18H,7H2 | [1] |

| InChIKey | UQGVUYNHDKMLSE-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Table 2: Physicochemical Properties of Dihydrogenistein

| Property | Value | Data Type | Source(s) |

| Molecular Weight | 272.25 g/mol | Computed | [1] |

| Physical State | Solid | Experimental | [1] |

| Melting Point | Not Available | - | [3] |

| Boiling Point | Not Available | - | [3] |

| Water Solubility | Not Available | - | [3] |

| logP (Octanol-Water Partition Coefficient) | Not Available | - | [3] |

| pKa (Acid Dissociation Constant) | Not Available | - | [3][4] |

Biological Activities and Signaling Pathways

Dihydrogenistein exhibits a range of biological activities, many of which are inferred from studies on its parent compound, genistein, and other isoflavones. The primary activities of interest include its antioxidant and hormone-modulating effects.

Antioxidant Activity

The antioxidant properties of dihydrogenistein are attributed to its phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. This mechanism is fundamental to its potential protective effects against various diseases associated with oxidative damage.

Estrogenic and Anti-estrogenic Activity

As an isoflavone, dihydrogenistein can interact with estrogen receptors (ERα and ERβ).[5] Its effect, whether estrogenic or anti-estrogenic, is thought to be dependent on the specific tissue, the concentration of endogenous estrogens, and the relative expression levels of ERα and ERβ. The binding affinity of dihydrogenistein to these receptors is a key determinant of its hormonal activity.

Potential Anti-Cancer Effects and Associated Signaling Pathways

The anti-cancer properties of genistein are well-documented, and it is plausible that its metabolite, dihydrogenistein, shares some of these mechanisms. Key signaling pathways implicated in the anti-cancer effects of genistein, and potentially dihydrogenistein, include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Genistein has been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.[6] By inhibiting NF-κB, dihydrogenistein could potentially induce apoptosis and suppress tumor growth.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis. Genistein can modulate this pathway, and similar effects might be expected from dihydrogenistein, leading to cell cycle arrest and inhibition of cancer cell proliferation.

-

Akt (Protein Kinase B) Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and proliferation. Genistein can inhibit this pathway, promoting apoptosis in cancer cells.[7] Dihydrogenistein may exert similar effects.

Experimental Protocols

This section outlines general methodologies for key experiments relevant to the study of dihydrogenistein.

Synthesis of Dihydrogenistein

A common method for the synthesis of dihydrogenistein involves the catalytic hydrogenation of genistein.

Protocol:

-

Dissolve genistein in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction at room temperature until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude dihydrogenistein.

-

Purify the product using techniques such as recrystallization or column chromatography.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for the quantification and purity assessment of dihydrogenistein.[8][9]

Protocol:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile (B52724) and water, with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

-

Standard Preparation: Prepare a stock solution of dihydrogenistein of known concentration in a suitable solvent (e.g., methanol (B129727) or DMSO). Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing dihydrogenistein in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm or 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at a wavelength where dihydrogenistein has maximum absorbance (e.g., around 280 nm).

-

-

Analysis: Inject the standards and samples onto the HPLC system. Identify the dihydrogenistein peak based on its retention time compared to the standard. Quantify the amount of dihydrogenistein in the sample by comparing its peak area to the calibration curve generated from the standards.

Cell Culture and Treatment

Investigating the biological effects of dihydrogenistein in vitro requires proper cell culture and treatment protocols.[10][11][12][13][14]

Protocol:

-

Cell Seeding: Plate the desired cell line (e.g., cancer cell lines like MCF-7 or PC-3) in appropriate culture vessels at a suitable density. Allow the cells to adhere and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of dihydrogenistein in a sterile solvent such as DMSO. Prepare working solutions by diluting the stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of dihydrogenistein. Include a vehicle control (medium with the same concentration of DMSO but without dihydrogenistein).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Downstream Assays: After the treatment period, harvest the cells or perform various assays to assess the effects of dihydrogenistein, such as cell viability assays, western blotting for protein expression, or real-time PCR for gene expression analysis.

Conclusion

Dihydrogenistein, as a primary metabolite of genistein, holds significant potential in the fields of nutrition, pharmacology, and drug development. Its antioxidant and hormone-modulating properties, coupled with the potential to influence key cellular signaling pathways implicated in cancer, warrant further investigation. While much of the current understanding of its mechanism of action is extrapolated from studies on its parent compound, this guide provides a foundational understanding of its chemical nature and biological activities. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by dihydrogenistein to fully realize its therapeutic potential. The experimental protocols outlined herein provide a starting point for researchers to further explore the multifaceted nature of this intriguing isoflavanone.

References

- 1. Dihydrogenistein | C15H12O5 | CID 9838356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound Dihydrogenistein (FDB023788) - FooDB [foodb.ca]

- 4. scielo.br [scielo.br]

- 5. Molecular docking of genistein on estrogen receptors, promoter region of BCLX, caspase-3, Ki-67, cyclin D1, and telomere activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genistein inhibits NF-kappa B activation in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienggj.org [scienggj.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. buckinstitute.org [buckinstitute.org]

- 13. cosmobio.co.jp [cosmobio.co.jp]

- 14. researchgate.net [researchgate.net]

Dihydrogenistein: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

An In-depth Technical Overview of Dihydrogenistein (CAS: 21554-71-2) for Scientific and Drug Development Professionals

This document provides a comprehensive technical guide on Dihydrogenistein, a metabolite of the soy isoflavone (B191592) genistein (B1671435). Aimed at researchers, scientists, and professionals in drug development, this whitepaper details the compound's physicochemical properties, synthesis, and key in vitro experimental protocols.

Core Compound Data

Dihydrogenistein, also known as 4',5,7-Trihydroxyisoflavanone, is a key metabolite in the biotransformation of genistein. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21554-71-2 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₅ | [1] |

| Molecular Weight | 272.25 g/mol | [1][2] |

| Synonyms | 4',5,7-Trihydroxyisoflavanone | [1] |

Synthesis of Dihydrogenistein

A prevalent method for the synthesis of Dihydrogenistein involves the catalytic hydrogenation of its precursor, genistein. This process selectively reduces the double bond in the C-ring of the isoflavone structure.

Experimental Protocol: Catalytic Hydrogenation of Genistein

Objective: To synthesize Dihydrogenistein by the catalytic hydrogenation of genistein.

Materials:

-

Genistein

-

Palladium on carbon (Pd/C, 10%) catalyst

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve genistein in ethanol in a reaction flask.

-

Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a slightly positive pressure).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with additional ethanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Dihydrogenistein.

-

The crude product may be further purified by recrystallization or column chromatography.

In Vitro Biological Activity Assays

The following section details experimental protocols to assess the antioxidant, anti-inflammatory, and estrogenic activities of Dihydrogenistein.

Antioxidant Activity Assessment

The antioxidant capacity of Dihydrogenistein can be evaluated using multiple assays that measure different aspects of antioxidant action.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.

Experimental Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare serial dilutions of Dihydrogenistein and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the different concentrations of Dihydrogenistein or the standard to the respective wells. A control well should contain only DPPH and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants, which results in an intense blue color that is measured spectrophotometrically.

Experimental Protocol:

-

Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution in HCl, and FeCl₃ solution.

-

Prepare serial dilutions of Dihydrogenistein and a ferrous sulfate (B86663) standard.

-

Add the FRAP reagent to each well of a 96-well plate.

-

Add the Dihydrogenistein dilutions or ferrous sulfate standards to the wells.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at approximately 593 nm.

-

Construct a standard curve using the ferrous sulfate standards and determine the FRAP value of Dihydrogenistein, expressed as Fe²⁺ equivalents.

Anti-inflammatory Activity in Macrophages

The anti-inflammatory potential of Dihydrogenistein can be investigated using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Principle: The production of NO, a pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of Dihydrogenistein for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at approximately 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

Principle: The effect of Dihydrogenistein on the expression of pro-inflammatory cytokines like TNF-α and IL-6 can be measured at the protein level using ELISA or at the mRNA level using RT-qPCR.

Experimental Protocol (ELISA):

-

Culture and treat RAW 264.7 cells with Dihydrogenistein and LPS as described for the NO assay.

-

Collect the cell culture supernatant.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Quantify the cytokine concentrations based on the standard curves.

Estrogen Receptor Binding Assay

This competitive binding assay determines the ability of Dihydrogenistein to bind to the estrogen receptor (ER).

Principle: The assay measures the displacement of a radiolabeled estrogen ([³H]-estradiol) from the ER by Dihydrogenistein.

Experimental Protocol:

-

Prepare uterine cytosol containing the estrogen receptor from ovariectomized rats.

-

In assay tubes, incubate a fixed concentration of [³H]-estradiol with the uterine cytosol in the presence of increasing concentrations of unlabeled Dihydrogenistein or a known competitor (e.g., unlabeled estradiol).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value for Dihydrogenistein.

Potential Signaling Pathways

Based on the activities of structurally related isoflavones like genistein, Dihydrogenistein is hypothesized to modulate several key signaling pathways. Further research is required to confirm these mechanisms for Dihydrogenistein specifically.

Conclusion

This technical guide provides a foundational resource for researchers investigating Dihydrogenistein. The detailed protocols for synthesis and in vitro assays offer a starting point for exploring its therapeutic potential. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

A Technical Guide to the Natural Sources of Dihydrogenistein Precursors: Daidzein and Genistein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogenistein is a metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the enzymatic action of the intestinal microbiota. Both dihydrogenistein and its structural analog, dihydrodaidzein (B191008) (a metabolite of daidzein), are of significant interest to the scientific community due to their potential biological activities, which may differ from their parent isoflavones. This technical guide provides an in-depth overview of the primary natural sources of the precursors to dihydrogenistein—daidzein (B1669772) and genistein. It includes quantitative data on their concentrations in various food sources, detailed experimental protocols for their extraction and quantification, and a visualization of the microbial metabolic pathway leading to the formation of their dihydro- derivatives.

Natural Sources of Daidzein and Genistein

The primary natural sources of daidzein and genistein are legumes, with soybeans (Glycine max) being the most concentrated and well-documented source.[1][2][3] These isoflavones are also found in other legumes, albeit typically in lower concentrations.

Quantitative Data of Isoflavones in Natural Sources

The following tables summarize the concentrations of daidzein and genistein in various natural sources, compiled from multiple scientific studies. These values can vary depending on the specific cultivar, growing conditions, and processing methods.

Table 1: Daidzein and Genistein Content in Soybeans and Soy Products

| Food Source | Daidzein Content (mg/100g) | Genistein Content (mg/100g) |

| Raw Soybeans | 3.37 - 50.88 | 3.77 - 66.62 |

| Soybean Meal | 397.24 (µ g/100g ) | 443.85 (µ g/100g ) |

| Dried Soy Hypocotyl Sprout | 551.03 (µ g/100g ) | 742.59 (µ g/100g ) |

| Soy Milk | 0.83 | 2.59 |

Data compiled from multiple sources. Note the different units for some entries.

Table 2: Daidzein and Genistein Content in Other Legumes

| Food Source | Daidzein Content (µ g/100g ) | Genistein Content (µ g/100g ) |

| Chickpeas | Not specified | 3078 (total isoflavones) |

| Kidney Beans | Not specified | 946.4 (as genistin) |

| Lentils (Green) | <200 (total isoflavones) | <200 (total isoflavones) |

| Lentils (Red) | <200 (total isoflavones) | <200 (total isoflavones) |

| Haricot Beans | <200 (total isoflavones) | <200 (total isoflavones) |

Data compiled from multiple sources.[4] Note that some values represent total isoflavones or specific glycoside forms.

Experimental Protocols for Isoflavone Analysis

Accurate quantification of daidzein and genistein in natural sources is crucial for research and development. The following protocols are synthesized from validated methods published in peer-reviewed literature.

Experimental Workflow

The general workflow for the analysis of isoflavones from solid matrices like soybeans involves extraction, optional hydrolysis of glycosides, and chromatographic quantification.

Protocol for Extraction and HPLC-UV Quantification of Daidzein and Genistein in Soybeans

This protocol provides a step-by-step method for the extraction and quantification of daidzein and genistein from soybean samples using High-Performance Liquid Chromatography with Ultraviolet detection.

1. Sample Preparation:

-

Grind dried soybean samples into a fine powder using a laboratory mill.

-

Accurately weigh approximately 2.0 g of the powdered sample into a 50 mL centrifuge tube.[5]

2. Extraction:

-

Add 10 mL of methanol (B129727) and 2 mL of 0.1 M aqueous HCl to the sample tube.[5]

-

Sonicate the mixture for 20 minutes at room temperature.[5]

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.[5]

3. HPLC-UV Analysis:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 mm × 100 mm, 1.8 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.[6]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[6]

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10-35% B (linear gradient)

-

25-30 min: 35% B

-

30-31 min: 35-10% B (linear gradient)

-

31-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.8 mL/min.[6]

-

Column Temperature: 25 °C.[6]

-

Detection Wavelength: 260 nm.[6]

-

Injection Volume: 10 µL.

4. Quantification:

-

Prepare standard solutions of daidzein and genistein of known concentrations in methanol.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area against concentration.

-

Determine the concentration of daidzein and genistein in the samples by comparing their peak areas to the calibration curve.

Protocol for LC-MS/MS Analysis of Daidzein and Genistein

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

1. Sample Preparation:

-

Follow the same extraction procedure as described in section 2.2.

2. LC-MS/MS Analysis:

-

LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.

-

Column: C18 reversed-phase column (e.g., Waters Acquity CSH C18, 2.1 mm × 150 mm, 1.7 µm).[7]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A rapid gradient may be employed, for example:

-

0-1.0 min: 40-80% B (linear gradient)

-

1.0-1.5 min: 80-95% B (linear gradient)

-

1.5-2.0 min: 95% B

-

2.0-2.5 min: 95-40% B (linear gradient)

-

2.5-3.0 min: 40% B (re-equilibration)[7]

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 65 °C.[7]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

Microbial Signaling Pathway for Dihydrogenistein Formation

The conversion of daidzein and genistein to their respective dihydro- forms is a reductive process carried out by specific bacteria within the gut microbiota, primarily belonging to the Coriobacteriaceae family.[8][9][10] This biotransformation is a key step in the metabolism of these isoflavones.

The initial and rate-limiting step in this pathway is the reduction of the C2=C3 double bond in the C-ring of the isoflavone molecule.[11][12] This reaction is catalyzed by enzymes such as daidzein reductase.[8][13] While the enzymatic pathway for daidzein conversion is more extensively studied, evidence suggests that the same or similar enzymes are responsible for the reduction of genistein to dihydrogenistein.[1][8][13] This conversion is significant as the resulting dihydroisoflavones may possess altered biological activities compared to their precursors.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of daidzein and genistein, the precursors to dihydrogenistein. Soybeans and other legumes are the primary dietary sources of these important isoflavones. The provided experimental protocols offer a foundation for the accurate quantification of these compounds in various matrices. Furthermore, the visualization of the microbial metabolic pathway highlights the critical role of the gut microbiota in the biotransformation of these dietary components. This information is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of isoflavones and their metabolites.

References

- 1. [PDF] Conversion of Daidzein and Genistein by an Anaerobic Bacterium Newly Isolated from the Mouse Intestine | Semantic Scholar [semanticscholar.org]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. Frontiers | Soybean isoflavones modulate gut microbiota to benefit the health weight and metabolism [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Daidzein and Genistein by Gut Bacteria of the Class Coriobacteriia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Conversion of daidzein and genistein by an anaerobic bacterium newly isolated from the mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrogenistein: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogenistein is a significant metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the metabolic action of gut microflora. As a member of the isoflavonoid (B1168493) class of phytoestrogens, its biological activities are of considerable interest in pharmacology and drug development. This document provides a detailed technical overview of the core in vitro mechanisms of action attributed to dihydrogenistein, focusing on its interaction with cellular signaling pathways, antioxidant potential, and anti-inflammatory effects. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams of signaling pathways and workflows are provided to facilitate a clear understanding of the molecular processes.

Modulation of Estrogen Receptor Signaling

A primary mechanism of action for dihydrogenistein, like other phytoestrogens, is its ability to bind to and modulate the activity of estrogen receptors (ERs), specifically ERα and ERβ. These receptors function as ligand-activated transcription factors that regulate the expression of a multitude of genes. The differential expression and functional roles of ERα and ERβ—with ERα often associated with proliferation and ERβ with anti-proliferative and apoptotic effects—mean that a ligand's binding preference can lead to tissue-selective and varied physiological outcomes.[1]

There are conflicting reports in the literature regarding the estrogenicity of dihydrogenistein. Some studies suggest it possesses a binding affinity and transcriptional activation potential for both ERα and ERβ similar to its parent compound, genistein.[1] Conversely, other research indicates that dihydrogenistein has a much weaker estrogenic response in binding assays and subsequent transcriptional activation compared to genistein.[1] For context, genistein has been shown to be an ERβ selective ligand.[2]

Signaling Pathway

Dihydrogenistein, being a small lipophilic molecule, can passively diffuse across the cell membrane into the cytoplasm. There, it binds to unbound estrogen receptors, which are often complexed with heat shock proteins (HSPs). Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and receptor dimerization. The activated receptor-dimer complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 1: Dihydrogenistein-mediated estrogen receptor signaling pathway.

Quantitative Data: Estrogen Receptor Binding Affinity

Direct binding affinity data for dihydrogenistein is not consistently reported. The table below includes data for the parent compound, genistein, and the natural ligand, 17β-estradiol, to provide context for the expected range of affinity. The dissociation constant (Kd) is an inverse measure of affinity; a lower Kd indicates a stronger binding interaction.[3][4]

| Compound | Receptor | Binding Affinity (Kd) |

| 17β-estradiol | Human ERα | ~0.1 nM[3] |

| 17β-estradiol | Rat ERβ1 | ~1.0 nM[4] |

| Genistein | Human ERα | ~5.7 nM (Calculated from RBA) |

| Genistein | Human ERβ | ~0.18 nM (Calculated from RBA) |

Note: Genistein Kd values are estimated based on Relative Binding Affinity (RBA) data where genistein shows an approximately 30-fold higher affinity for ERβ over ERα.

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

This protocol outlines a standard method for determining the binding affinity of a test compound to estrogen receptors using a competitive radioligand binding assay.[5][6][7]

-

Preparation of ER Source: Uterine cytosol from rats is commonly used as a source of estrogen receptors.[5][6] The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol) and centrifuged to obtain a supernatant (cytosol) rich in soluble proteins, including ERs.[5] Protein concentration is determined via a Bradford or BCA assay.

-

Saturation Binding (Optional but Recommended): To characterize the receptor preparation, a saturation binding experiment is performed using increasing concentrations of a radiolabeled ligand, such as [³H]-17β-estradiol, to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.[5]

-

Competitive Binding Assay:

-

A constant, saturating concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with the uterine cytosol preparation.[5]

-

Increasing concentrations of the unlabeled test compound (dihydrogenistein) are added to compete with the radioligand for binding to the ER. A wide concentration range is used (e.g., 10⁻¹¹ M to 10⁻⁴ M).[5]

-

Non-specific binding is determined in parallel incubations containing a 100-fold excess of unlabeled 17β-estradiol.

-

The reaction mixtures are incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation and Quantification: The receptor-bound radioligand is separated from the free radioligand. A common method is to use hydroxyapatite, which binds the receptor-ligand complexes.[8] The mixture is washed to remove unbound [³H]-17β-estradiol.

-

Data Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis.[7][8]

Antioxidant Activity

Dihydrogenistein is hypothesized to possess antioxidant properties, a common feature of phenolic compounds like flavonoids. This activity stems from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby terminating damaging chain reactions. This mechanism is crucial for protecting cells from oxidative stress, a condition implicated in numerous pathologies.

Mechanism of Action: Free Radical Scavenging

The primary antioxidant mechanism involves the direct scavenging of free radicals. For instance, in the DPPH assay, the stable DPPH radical (purple) is reduced by an antioxidant to the non-radical form DPPH-H (yellow), a change that can be monitored spectrophotometrically.

Figure 2: General mechanism of free radical scavenging by dihydrogenistein.

Quantitative Data: In Vitro Antioxidant Assays

Specific IC50 values for dihydrogenistein in common antioxidant assays are not widely available. The data presented below are for its parent compound, genistein, and other common flavonoids to provide a comparative context. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals.[9] A lower IC50 value indicates greater antioxidant potency.[10]

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Genistein | ~10-20 | ~5-15 |

| Quercetin | 2.0 - 10.0[11] | 1.0 - 5.0 |

| Ascorbic Acid (Standard) | ~25-50 | ~5-10 |

| Trolox (Standard) | ~40-60 | ~2-5 |

Note: Values are approximate and can vary significantly based on specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating antioxidant capacity using a 96-well microplate format.[1][11][12]

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol (B129727). This solution should be freshly prepared and stored in the dark due to its light sensitivity.[11][12]

-

Test Compound Stock Solution: Prepare a stock solution of dihydrogenistein in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from this stock.

-

Positive Control: Prepare solutions of a known antioxidant, such as ascorbic acid or Trolox, at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a small volume (e.g., 20 µL) of the different concentrations of the test compound, positive control, or solvent (for the blank) to separate wells.

-

Add a larger volume (e.g., 180 µL) of the DPPH working solution to all wells.[11] Mix thoroughly.

-

Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[11][12]

-

-

Measurement:

-

Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance of the DPPH solution with the test compound.[13]

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Anti-Inflammatory Effects

Flavonoids, including dihydrogenistein, are known to exert anti-inflammatory effects. A key mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In inflammatory conditions, pathogens or other stimuli can activate this pathway, leading to the transcription of numerous pro-inflammatory genes.

Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[14] This releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus.[15] In the nucleus, NF-κB binds to specific DNA elements and initiates the transcription of pro-inflammatory mediators, including TNF-α, IL-6, IL-1β, and enzymes like iNOS and COX-2.[16] Dihydrogenistein is thought to inhibit this pathway, potentially by suppressing the activity of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB inactive in the cytoplasm.[16]

Figure 3: Inhibition of the NF-κB inflammatory pathway by dihydrogenistein.

Quantitative Data: Inhibition of Inflammatory Mediators

| Test Substance | Cell Line | Mediator Inhibited | IC50 (µg/mL) |

| Lonicera japonica SFE Extract | RAW264.7 | Nitric Oxide (NO) | 184.7 ± 13.1[17] |

| Lonicera japonica Ethanol Extract | RAW264.7 | Nitric Oxide (NO) | > 250 |

| L-NMMA (Positive Control) | RAW264.7 | Nitric Oxide (NO) | 22.4 ± 2.0[17] |

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a cell-based assay to measure the anti-inflammatory effects of a test compound on macrophages stimulated with LPS.[18][19]

-

Cell Culture: Macrophage cells (e.g., murine RAW264.7 or human THP-1 monocytes differentiated into macrophages) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics.[20]

-

Cell Viability Assay: Before testing for anti-inflammatory activity, a cytotoxicity assay (e.g., MTT or MTS) is performed to determine the non-toxic concentration range of dihydrogenistein on the macrophage cells.

-

LPS Stimulation and Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are pre-treated with various non-toxic concentrations of dihydrogenistein for 1-2 hours.[18] A vehicle control (e.g., DMSO) is run in parallel.

-

Inflammation is then induced by adding LPS (e.g., 100 ng/mL to 1 µg/mL) to the wells (except for the unstimulated control group) and incubating for a specified period (e.g., 18-24 hours).[18][19]

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.

-

Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of secreted cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18][21]

-

-

Analysis of Signaling Pathways (Western Blot):

-

To confirm the mechanism, cell lysates are collected after a shorter LPS stimulation time (e.g., 15-60 minutes).

-

Western blotting is performed to analyze the levels of key signaling proteins.[18] Primary antibodies against total and phosphorylated forms of p65 (NF-κB) and IκBα are used to assess the activation state of the NF-κB pathway.[19] An antibody for a housekeeping protein like β-actin is used as a loading control.[18]

-

-

Data Analysis: The concentrations of inflammatory mediators are calculated from standard curves. The IC50 value for the inhibition of each mediator is determined by plotting the percent inhibition against the log concentration of dihydrogenistein. Western blot band intensities are quantified to show changes in protein phosphorylation.

Conclusion

Dihydrogenistein, a primary metabolite of genistein, exhibits several plausible in vitro mechanisms of action that are of significant interest to researchers. Its potential to modulate estrogen receptor signaling, while needing further clarification to resolve conflicting reports, suggests a role in hormone-dependent pathways. Furthermore, its predicted antioxidant and anti-inflammatory activities, primarily through free radical scavenging and inhibition of the NF-κB signaling cascade, highlight its potential as a lead compound for conditions associated with oxidative stress and inflammation. The experimental protocols and representative data provided in this guide offer a framework for the continued investigation and characterization of dihydrogenistein's therapeutic potential. Further studies are required to establish definitive quantitative values (Kd, IC50, Ki) for dihydrogenistein itself to fully elucidate its pharmacological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of bacterially expressed rat estrogen receptor beta ligand binding domain by mass spectrometry: structural comparison with estrogen receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional analysis of a novel estrogen receptor-beta isoform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Modeling binding equilibrium in a competitive estrogen receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. acmeresearchlabs.in [acmeresearchlabs.in]

- 13. In vitro Antioxidant Activity in DPPH Assay [bio-protocol.org]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effective suppression of pro-inflammatory molecules by DHCA via IKK-NF-κB pathway, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. youtube.com [youtube.com]

The Estrogenic Activity of Dihydrogenistein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrogenistein (DHG) is a primary metabolite of the soy isoflavone (B191592) genistein (B1671435), produced by the metabolic action of gut microbiota. As a member of the isoflavone family, its potential estrogenic activity is of significant interest to researchers in endocrinology, oncology, and drug development. This technical guide provides a comprehensive overview of the estrogenic properties of dihydrogenistein, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating the key signaling pathways involved.